Phenothiazine-10-carboxaldehyde
CAS No.: 38076-67-4
Cat. No.: VC8110460
Molecular Formula: C13H9NOS
Molecular Weight: 227.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38076-67-4 |
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Molecular Formula | C13H9NOS |
Molecular Weight | 227.28 g/mol |
IUPAC Name | phenothiazine-10-carbaldehyde |
Standard InChI | InChI=1S/C13H9NOS/c15-9-14-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)14/h1-9H |
Standard InChI Key | IBXXEOZCWDXNQL-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C=O |
Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C=O |
Introduction
Synthesis Methods
Phenothiazine-10-carboxaldehyde is synthesized via several routes, including cross-coupling reactions and oxidative transformations:
Buchwald-Hartwig Coupling
A high-yielding method involves the palladium-catalyzed coupling of 10H-phenothiazine with aromatic dihalides. For example, 1,4-di(10H-phenothiazin-10-yl)benzene (95% yield) is synthesized using Pd₂(dba)₃, tri-tert-butyl phosphonium tetrafluoroborate, and sodium tert-butoxide in anhydrous 1,4-dioxane at 101°C . Subsequent formylation via Vilsmeier-Haack conditions introduces the aldehyde group.
Oxidative Functionalization
Unexpected oxidation of 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carbaldehyde using tBuOK in THF yields the corresponding carboxylic acid, demonstrating the reactivity of the aldehyde group under basic conditions .
Direct Synthesis from Diphenylamine
A classical approach involves heating diphenylamine with sulfur and iodine at 250–260°C, followed by formylation using chloroacetyl chloride and triethylamine .
Table 1: Synthetic Routes and Yields
Structural and Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (DMSO-d₆): The aldehyde proton appears as a singlet at δ 9.76 ppm. Aromatic protons resonate between δ 6.20–7.50 ppm, with distinct splitting patterns depending on substitution .
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¹³C NMR: The carbonyl carbon of the aldehyde group is observed at δ 190–195 ppm .
Infrared Spectroscopy
The C=O stretch of the aldehyde is identified at 1680–1683 cm⁻¹, while aromatic C-H stretches appear near 3050 cm⁻¹ .
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar phenothiazine core with a dihedral angle of 158° between the two benzene rings. The aldehyde group adopts a trans configuration relative to the sulfur atom .
Table 2: Key Spectral Data
Technique | Key Signals | Reference |
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¹H NMR | δ 9.76 (s, CHO), 6.20–7.50 (m, Ar-H) | |
IR | 1680 cm⁻¹ (C=O), 3050 cm⁻¹ (Ar-H) | |
X-ray | Planar core, trans-aldehyde configuration |
Physical and Chemical Properties
Physicochemical Parameters
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂) .
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Molar Extinction Coefficient: ε = 47,600 L·mol⁻¹·cm⁻¹ at λ_max = 253 nm in cyclohexane .
Electrochemical Behavior
Cyclic voltammetry in DMF reveals quasi-reversible oxidation peaks (E₁/₂ = +0.85 V vs. Ag/AgCl) attributed to the phenothiazine core. The aldehyde group suppresses anodic oxidation, favoring cathodic reduction .
Photophysical Properties
Reactivity and Applications
Chemical Reactivity
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Oxidation: Converts to phenothiazine-10-carboxylic acid using KMnO₄ or CrO₃ .
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Condensation: Undergoes Knoevenagel condensation with malonic acid to form α,β-unsaturated esters (e.g., Compound 15, 88% yield) .
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Reductive Amination: Selective alkylation at the 3- and 7-positions using aldehydes/ketones under H₂/Pd-C .
Applications
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